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Compound of Interest

Compound Name: 4-Methoxybenzoate

Cat. No.: B1229959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 4-

methoxybenzoic acid, also known as p-anisic acid. A thorough understanding of the solid-state

properties of this compound is crucial for its application as a key intermediate in the

pharmaceutical, cosmetic, and fragrance industries. This document outlines its crystallographic

data, experimental protocols for its synthesis and characterization, and its interaction with a key

biological signaling pathway.

Introduction to 4-Methoxybenzoic Acid
4-Methoxybenzoic acid is a white crystalline solid, a derivative of benzoic acid with a methoxy

group at the para position. It is sparingly soluble in water but soluble in various organic

solvents. Its antiseptic properties have led to its use as a preservative. In the pharmaceutical

industry, it serves as a vital building block in the synthesis of more complex active

pharmaceutical ingredients (APIs). The solid-state structure of an API or intermediate

profoundly influences its physicochemical properties, such as solubility, stability, and

bioavailability, making a detailed crystallographic analysis essential.

Crystal Structure of 4-Methoxybenzoic Acid
Extensive crystallographic studies have demonstrated that 4-methoxybenzoic acid exists as a

single stable polymorphic form, designated as Form I. Multiple entries in the Cambridge

Structural Database (CSD) with reference codes ANISIC, ANISIC01, ANISIC02, and ANISIC04

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1229959?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


all correspond to this same monoclinic form. The crystal structure is characterized by

centrosymmetric dimers formed through hydrogen bonding between the carboxylic acid groups

of adjacent molecules, a common structural motif in carboxylic acids.

Crystallographic Data
The crystallographic data for Form I of 4-methoxybenzoic acid has been determined by single-

crystal X-ray diffraction.[1] The unit cell parameters and other relevant data are summarized in

the table below.

Parameter Value

Crystal System Monoclinic

Space Group P2₁/a

a (Å) 16.98 (± 0.03)

b (Å) 10.95 (± 0.02)

c (Å) 3.98 (± 0.01)

α (°) 90

β (°) 98.7 (± 0.17)

γ (°) 90

Z 4

Radiation Type Mo-Kα

Table 1: Crystallographic data for Form I of 4-methoxybenzoic acid.[1]

Molecular Geometry
The molecule is distorted from a planar configuration due to intermolecular forces within the

crystal lattice.[1] Key intramolecular bond lengths and angles are presented in the following

table.
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Bond/Angle Value (Å or °)

C-C (phenyl ring) 1.379 - 1.396

C(ring)-C(carboxyl) 1.502

C=O 1.233

C-OH 1.290

C(ring)-O(methoxy) 1.360

O(methoxy)-CH₃ 1.443

O-H···O (dimer) 2.643

O-C-O (carboxyl) 123.4

C-C=O (carboxyl) 119.1

C-C-OH (carboxyl) 117.5

C-O-C (methoxy) 116.8

Table 2: Selected bond lengths and angles for 4-methoxybenzoic acid.[1]

Experimental Protocols
Synthesis and Crystallization
4-methoxybenzoic acid can be synthesized through various methods, with the oxidation of p-

methoxytoluene or anethole being common routes.[2]

Protocol for Synthesis via Oxidation of p-Methoxytoluene:

A reaction mixture of p-methoxytoluene in acetic acid is prepared.

A catalyst system, typically comprising cobalt and manganese salts, is added to the mixture.

Oxygen or an oxygen-containing gas is bubbled through the reaction mixture under

controlled temperature and pressure.
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The reaction progress is monitored using a suitable analytical technique such as thin-layer

chromatography (TLC) or gas chromatography (GC).

Upon completion, the reaction mixture is cooled to room temperature to allow the product to

precipitate.

The crude product is collected by filtration and purified by recrystallization.

Protocol for Recrystallization:

Dissolve the crude 4-methoxybenzoic acid in a suitable solvent (e.g., ethanol, methanol, or

acetic acid) at an elevated temperature to achieve saturation.

Hot-filter the solution to remove any insoluble impurities.

Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined

crystals.

Collect the precipitated crystals by filtration.

Wash the crystals with a small amount of cold solvent to remove residual impurities.

Dry the purified crystals under vacuum at a moderate temperature.

Crystal Structure Determination
The crystal structure of 4-methoxybenzoic acid (Form I) was determined by single-crystal X-ray

diffraction.

Protocol for Single-Crystal X-ray Diffraction:

A suitable single crystal of 4-methoxybenzoic acid is mounted on a goniometer head.

The crystal is placed in a diffractometer equipped with a Molybdenum (Mo-Kα) X-ray source.

The diffraction data is collected using a scintillation counter detector. For the reference study,

687 reflections were measured.[1]
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The collected data is processed, and the structure is solved and refined using methods such

as Fourier, difference Fourier, and least-squares refinement to a final R-factor of 0.082.[1]

The positions of the hydrogen atoms are determined, and anisotropic thermal parameters

are applied to the non-hydrogen atoms to achieve a precise structural model.[1]

Solid-State Characterization
A variety of analytical techniques are employed to characterize the solid state of 4-

methoxybenzoic acid.

Powder X-ray Diffraction (PXRD): This technique is fundamental for identifying the crystalline

form of a solid. The PXRD pattern of Form I of 4-methoxybenzoic acid exhibits a unique set

of peaks corresponding to its monoclinic crystal structure.

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of

the material. For 4-methoxybenzoic acid, DSC analysis shows a sharp endothermic peak

corresponding to its melting point, which is in the range of 182-185 °C. The absence of other

thermal events confirms the existence of a single stable polymorph under normal conditions.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are

sensitive to the molecular environment. The spectra of 4-methoxybenzoic acid are

characterized by specific vibrational modes of the carboxylic acid, methoxy group, and the

aromatic ring.

Biological Activity and Signaling Pathway
While 4-methoxybenzoic acid itself is primarily used as a synthetic intermediate, its derivatives

have shown significant biological activity. A notable example is 4-hydroxy-3-methoxybenzoic

acid methyl ester, a curcumin analogue, which has been found to target the Akt/NFκB cell

survival signaling pathway in prostate cancer cells.

The Akt/NFκB pathway is a critical signaling cascade that promotes cell survival and inhibits

apoptosis. Its dysregulation is implicated in various cancers. The inhibition of this pathway by

derivatives of 4-methoxybenzoic acid highlights the potential for developing novel therapeutic

agents based on this chemical scaffold.
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Experimental Protocol: MTT Assay for Cell Viability
To assess the cytotoxic effects of compounds like 4-methoxybenzoic acid derivatives that target

cell survival pathways, the MTT assay is a widely used colorimetric method.

Principle: Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the

yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The

amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate until they

adhere and reach the desired confluency.
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Compound Treatment: Treat the cells with various concentrations of the test compound (e.g.,

a 4-methoxybenzoic acid derivative) and incubate for a specified period (e.g., 24, 48, or 72

hours). Include untreated cells as a control.

MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final

concentration) to each well.

Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan

crystals.

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO

or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a

wavelength of 570-590 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine

the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Conclusion
4-methoxybenzoic acid is a compound with a well-defined and stable crystal structure that has

been thoroughly characterized. The consistent reporting of a single monoclinic polymorph

(Form I) provides a solid foundation for its use in research and development. The detailed

crystallographic and molecular geometry data presented in this guide are essential for

computational modeling and understanding its solid-state behavior. Furthermore, the biological

activity of its derivatives, particularly in targeting key cancer-related signaling pathways like

Akt/NFκB, underscores the importance of 4-methoxybenzoic acid as a scaffold for the

development of new therapeutic agents. The experimental protocols provided herein offer a

practical guide for the synthesis, characterization, and biological evaluation of this important

compound and its analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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